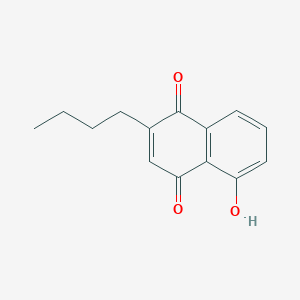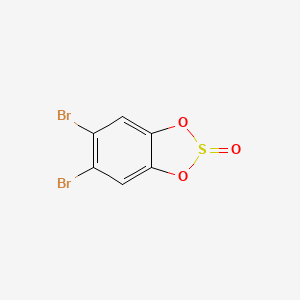
5,6-Dibromo-2H-1,3,2lambda~4~-benzodioxathiol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dibromo-2H-1,3,2lambda~4~-benzodioxathiol-2-one is a chemical compound known for its unique structure and properties. It belongs to the class of benzodioxathiol compounds, which are characterized by a benzene ring fused with a dioxathiol ring. The presence of bromine atoms at positions 5 and 6 adds to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dibromo-2H-1,3,2lambda~4~-benzodioxathiol-2-one typically involves the bromination of a precursor compound. One common method is the bromination of 1,3-benzodioxole using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
5,6-Dibromo-2H-1,3,2lambda~4~-benzodioxathiol-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation can produce a corresponding sulfone.
Scientific Research Applications
5,6-Dibromo-2H-1,3,2lambda~4~-benzodioxathiol-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 5,6-Dibromo-2H-1,3,2lambda~4~-benzodioxathiol-2-one involves its interaction with specific molecular targets. The bromine atoms play a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can disrupt biological pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5,6-Dibromo-1,3-benzodioxole
- 5,6-Dibromo-2-chloro-1H-1,3-benzodiazole
- 1,2-Dibromo-3,4,5,6-tetramethylbenzene
Uniqueness
5,6-Dibromo-2H-1,3,2lambda~4~-benzodioxathiol-2-one is unique due to its specific substitution pattern and the presence of the dioxathiol ring. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
91752-40-8 |
|---|---|
Molecular Formula |
C6H2Br2O3S |
Molecular Weight |
313.95 g/mol |
IUPAC Name |
5,6-dibromo-1,3,2λ4-benzodioxathiole 2-oxide |
InChI |
InChI=1S/C6H2Br2O3S/c7-3-1-5-6(2-4(3)8)11-12(9)10-5/h1-2H |
InChI Key |
BTMIWADLRHYJKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Br)OS(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3E)-3-[(3-Methylphenyl)imino]butan-2-one](/img/structure/B14365742.png)

![N-Methyl-N-phenyl-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14365748.png)
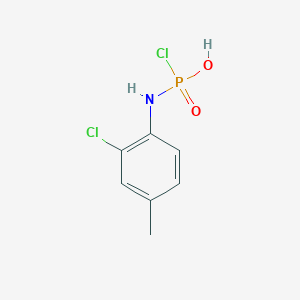
![(4-methoxyphenyl)methyl N-[(2S)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate](/img/structure/B14365764.png)
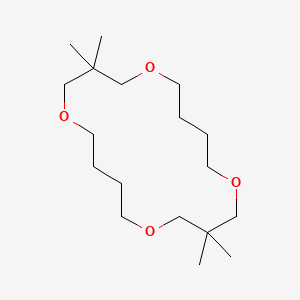
![N-[3-(Butylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-cyanobenzamide](/img/structure/B14365769.png)
![2,2-Dimethyl-1-thia-4-azaspiro[4.4]non-3-ene](/img/structure/B14365772.png)
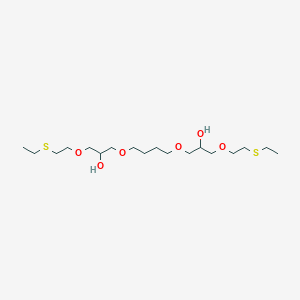
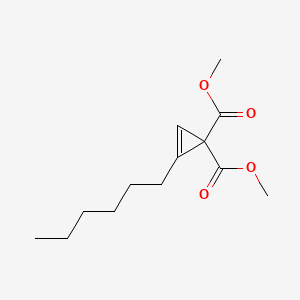
![1-[(Pentafluorophenyl)methyl]quinolin-1-ium chloride](/img/structure/B14365785.png)
diethyl-lambda~5~-phosphane](/img/structure/B14365809.png)
![S-Ethyl [2-(4-chlorophenyl)ethyl]methylcarbamothioate](/img/structure/B14365810.png)
